REACTION_SMILES
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[Br:14][CH2:15][c:16]1[cH:17][cH:18][cH:19][cH:20][cH:21]1.[CH3:22][N:23]([CH3:24])[CH:25]=[O:26].[CH3:28][O:29][C:30]([CH3:31])([CH3:32])[CH3:33].[ClH:27].[H-:10].[H:12][H:13].[Na+:11].[OH:1][CH2:2][C:3]([C:4](=[O:5])[O:6][CH3:7])([CH3:8])[CH3:9]>>[O:1]([CH2:2][C:3]([C:4](=[O:5])[O:6][CH3:7])([CH3:8])[CH3:9])[CH2:15][c:16]1[cH:17][cH:18][cH:19][cH:20][cH:21]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C(C)(C)CO
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Name
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Type
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product
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Smiles
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COC(=O)C(C)(C)COCc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |